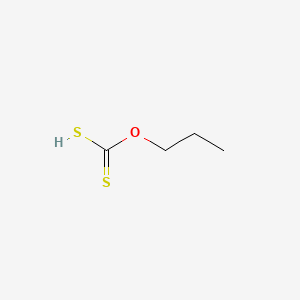

Propylxanthogenate

説明

Propylxanthogenate (chemical formula: $ \text{C}4\text{H}9\text{OCS}2\text{Na} $), also known as sodium propyl xanthate, is a xanthate compound widely used in mineral flotation processes to selectively separate sulfide ores from gangue materials. Its structure comprises a propyl group attached to a xanthate functional group ($-\text{OCS}2^-$), which enables strong adsorption onto metal sulfide surfaces. The compound is characterized by its solubility in water, moderate stability under alkaline conditions, and reactivity with metal ions like copper, lead, and zinc .

Propylxanthogenate is synthesized via the reaction of propyl alcohol with carbon disulfide and sodium hydroxide. Its efficacy in froth flotation arises from its ability to form hydrophobic metal-xanthate complexes, enhancing ore recovery rates. Industrial applications emphasize its cost-effectiveness and adaptability to varying ore grades .

特性

CAS番号 |

6253-38-9 |

|---|---|

分子式 |

C4H8OS2 |

分子量 |

136.2 g/mol |

IUPAC名 |

propoxymethanedithioic acid |

InChI |

InChI=1S/C4H8OS2/c1-2-3-5-4(6)7/h2-3H2,1H3,(H,6,7) |

InChIキー |

SSFPHCKFUBEAKZ-UHFFFAOYSA-N |

SMILES |

CCCOC(=S)S |

正規SMILES |

CCCOC(=S)S |

他のCAS番号 |

6253-38-9 |

関連するCAS |

2720-67-4 (potassium salt) |

同義語 |

propylxanthogenate propylxanthogenate cadmium propylxanthogenate potassium |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Xanthates are a class of organosulfur compounds with general formula $ \text{R-OCS}2\text{M} $, where $ \text{R} $ is an alkyl group and $ \text{M} $ is a metal (e.g., Na, K). Below, Propylxanthogenate is compared to ethylxanthogenate ($ \text{C}2\text{H}5\text{OCS}2\text{Na} $) and butylxanthogenate ($ \text{C}4\text{H}9\text{OCS}_2\text{Na} $) in terms of chemical properties, performance, and industrial relevance.

Table 1: Key Properties of Xanthates

| Property | Propylxanthogenate | Ethylxanthogenate | Butylxanthogenate |

|---|---|---|---|

| Molecular Weight | 172.23 g/mol | 144.18 g/mol | 200.30 g/mol |

| Solubility in Water | 120 g/L (20°C) | 220 g/L (20°C) | 80 g/L (20°C) |

| Chain Length (R) | C3 | C2 | C4 |

| Selectivity | Moderate (Cu/Zn ores) | High (Pb ores) | Low (complex ores) |

| Stability | Stable at pH 8–10 | Degrades below pH 7 | Stable at pH 9–11 |

| Industrial Use | Copper flotation | Lead-zinc separation | Nickel sulfide recovery |

Reactivity and Selectivity

- Ethylxanthogenate : Shorter alkyl chains increase solubility and reactivity, making it ideal for lead-zinc systems. However, it exhibits lower thermal stability, limiting its use in high-temperature processes .

- Propylxanthogenate : Balances solubility and chain length, offering versatile adsorption on copper and zinc sulfides. Its moderate chain length reduces foaming issues compared to longer-chain analogs .

- Butylxanthogenate : The longer alkyl chain enhances hydrophobicity but reduces solubility, requiring higher dosages. It is less selective but effective in recovering nickel sulfides .

Industrial Performance

- Cost Efficiency : Ethylxanthogenate is cheaper but less effective in complex ores. Propylxanthogenate strikes a balance between cost and performance, dominating copper flotation circuits .

- Environmental Impact : Butylxanthogenate’s lower solubility increases residual chemical waste, necessitating advanced tailing treatments. Propylxanthogenate’s moderate solubility aligns with stricter environmental regulations .

Research Findings and Methodologies

Recent studies highlight Propylxanthogenate’s role in optimizing copper recovery (85–92%) in porphyry deposits, outperforming ethylxanthogenate (78–85%) in mixed sulfide ores . HPLC analyses confirm its stability in alkaline pulps, with degradation rates <5% over 24 hours at pH 9 . In contrast, ethylxanthogenate degrades by 15% under similar conditions, reducing its long-term efficacy .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。